Cas no 877399-34-3 (tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate)

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate structure
877399-34-3 structure
Product Name:tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
Numero CAS:877399-34-3
MF:C11H16BrN3O2
MW:302.167641639709
MDL:MFCD17480368
CID:2093730
PubChem ID:50986398
Update Time:2024-10-26

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
    • 1-Boc-3-(4-Bromo-1H-pyrazol-1-yl)azetidine
    • tert-butyl 3-(4-bromopyrazol-1-yl)azetidine-1-carboxylate
    • 1,1-Dimethylethyl 3-(4-bromo-1H-pyrazol-1-yl)-1-azetidinecarboxylate (ACI)
    • 1-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-4-bromopyrazole
    • DTXSID30679041
    • DB-110261
    • CS-0048382
    • CKB39934
    • 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine, AldrichCPR
    • SCHEMBL3598372
    • AS-41932
    • SB11991
    • 1-Boc-3-(4-bromo-1-pyrazolyl)azetidine
    • 877399-34-3
    • Z1098324136
    • 1-Azetidinecarboxylic acid, 3-(4-bromo-1H-pyrazol-1-yl)-,1,1-dimethylethyl ester
    • EN300-69095
    • TERT-BUTYL3-(4-BROMO-1H-PYRAZOL-1-YL)AZETIDINE-1-CARBOXYLATE
    • SY042179
    • AKOS025146566
    • MFCD17480368
    • F2147-1350
    • MDL: MFCD17480368
    • Inchi: 1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7H2,1-3H3
    • Chiave InChI: DYBIXDJMIONIDX-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CC(N2C=C(Br)C=N2)C1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 301.04259g/mol
  • Massa monoisotopica: 301.04259g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 47.4Ų

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM108850-250mg
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
250mg
$78 2023-03-07
Chemenu
CM108850-1g
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
1g
$184 2023-03-07
Chemenu
CM108850-5g
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
5g
$600 2023-03-07
Chemenu
CM108850-10g
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
10g
$*** 2023-05-29
abcr
AB448534-250 mg
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate; 95%
877399-34-3
250MG
€167.80 2022-03-02
abcr
AB448534-1 g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, 95%; .
877399-34-3 95%
1g
€207.90 2023-07-18
abcr
AB448534-5 g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, 95%; .
877399-34-3 95%
5g
€537.70 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X02725-5g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 98%
5g
¥1681.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X02725-1g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 98%
1g
¥539.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X02725-250mg
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 98%
250mg
¥135.0 2024-07-18

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 110 °C
Riferimento
Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)
Cui, J. Jean; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 110 °C
Riferimento
Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)
Cui, J. Jean; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Raw materials

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD